Beryllium nitrate

Description

Properties

IUPAC Name |

beryllium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVVBBUVWAIIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

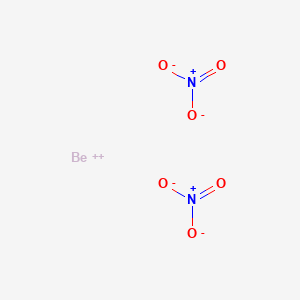

Canonical SMILES |

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065555 | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium nitrate is a white to pale yellow crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities of the material are involved or the material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in chemical analysis., White to yellow solid in various forms; Soluble in water; [ICSC] White odorless solid; Insoluble in water; [MSDSonline], WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol, Solubility in water: very good | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.56 at 20 °C (solid), 1.6 g/cm³ | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid, White to faintly yellowish, deliquescent mass | |

CAS No. |

13597-99-4(anhydrous); 7787-55-5(trihydrate), 13597-99-4 | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, beryllium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT1AXZ5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60 °C; decomposes at 100-200 °C, White to slightly yellow, deliquescent crystalline mass; mp: about 60 °C; very soluble in water, alcohol /Beryllium nitrate trihydrate/, 60 °C | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Beryllium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and thermal behavior of beryllium nitrate (B79036) tetrahydrate. The information is intended to serve as a foundational resource for professionals in research, development, and pharmaceutical fields who are working with this compound.

Physicochemical Properties

Beryllium nitrate tetrahydrate, with the chemical formula Be(NO₃)₂·4H₂O, is a colorless, deliquescent crystalline solid.[1][2] As a hydrated inorganic salt, it is highly soluble in water and also soluble in certain organic solvents like alcohol.[1][2][3] It is a strong oxidizing agent and, like all beryllium compounds, is toxic and classified as a human carcinogen, necessitating stringent handling protocols.[1][4] The compound is deliquescent, meaning it readily absorbs moisture from the atmosphere.[1]

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | References |

| Molecular Formula | Be(NO₃)₂·4H₂O | [1][5] |

| Molar Mass | 205.08 g/mol | [1][5][6] |

| Appearance | White to off-white, deliquescent crystals | [1][5] |

| Density | 1.56 g/cm³ | [1][5][7] |

| Melting Point | 60.5 °C | [1][5][7] |

| Boiling Point | Decomposes at 142 °C | [1][7] |

| pH | 0.5 (aqueous solution, 20°C) | [3] |

Crystal Structure

The crystal structure of this compound tetrahydrate has been determined to consist of isolated tetraaquaberyllium(II) cations, [Be(H₂O)₄]²⁺, and nitrate anions, NO₃⁻.[1][5][8] In the complex cation, the beryllium atom is centrally located and tetrahedrally coordinated to four water molecules.[5][8] The nitrate ions are not directly bonded to the beryllium ion but exist as counter-ions within the orthorhombic crystal lattice.[5][8]

Caption: Ionic components of this compound tetrahydrate.

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | Fdd2 | [8] |

| Unit Cell Dimensions | a = 13.471 Å, b = 23.910 Å, c = 6.229 Å | [8] |

Synthesis and Experimental Protocols

The standard laboratory synthesis of this compound tetrahydrate involves the reaction of beryllium oxide or beryllium hydroxide (B78521) with dilute nitric acid.[5][7]

3.1. Experimental Protocol: Synthesis from Beryllium Oxide

Objective: To synthesize crystalline this compound tetrahydrate from beryllium oxide.

Materials:

-

Beryllium oxide (BeO)

-

Dilute nitric acid (HNO₃)

-

Distilled water

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Crystallizing dish

-

Desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of beryllium oxide powder to a beaker containing dilute nitric acid, stirring continuously.[5][6] The reaction is exothermic and the BeO should be added slowly to control the temperature.[5] The balanced equation is: BeO(s) + 2HNO₃(aq) + 3H₂O(l) → Be(NO₃)₂·4H₂O(aq)[1]

-

Dissolution: Continue stirring until all the beryllium oxide has completely dissolved, forming a clear solution of this compound.[5]

-

Evaporation: Gently heat the solution on a hot plate to evaporate excess water and concentrate the solution. Avoid boiling, as the tetrahydrate begins to decompose at 100 °C.[5][9]

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish. Colorless crystals of this compound tetrahydrate will form.[5]

-

Isolation: Isolate the crystals by filtration, wash with a minimal amount of cold distilled water, and dry them in a desiccator over a suitable drying agent.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 13597-99-4 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Beryllium Nitrate from Beryllium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of beryllium nitrate (B79036) from beryllium oxide. The primary method involves the acid-base reaction of beryllium oxide with nitric acid to yield beryllium nitrate, which is typically isolated as its tetrahydrate form, Be(NO₃)₂·4H₂O. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for understanding the reaction conditions and the characteristics of the synthesized compound.

Table 1: Physicochemical Properties of Key Compounds

| Property | Beryllium Oxide (BeO) | Nitric Acid (HNO₃) | This compound Tetrahydrate (Be(NO₃)₂·4H₂O) |

| Molar Mass | 25.01 g/mol [1] | 63.01 g/mol [1] | 205.08 g/mol [1] |

| Appearance | White, odorless solid[1] | Colorless to yellowish liquid[1] | White to off-white crystalline solid[2] |

| Density | 3.01 g/cm³ | 1.51 g/cm³ | 1.56 g/cm³[2][3] |

| Melting Point | 2,507 °C | -42 °C | ~60.5 °C[1][2] |

| Boiling Point | 3,900 °C | 83 °C | Decomposes at 142 °C[2][3] |

| Solubility in Water | Insoluble | Miscible | 107 g/100 mL at 20 °C[2] |

Chemical Reaction Pathway

The synthesis of this compound from beryllium oxide is a neutralization reaction where the basic beryllium oxide reacts with nitric acid to form a salt and water. The balanced chemical equation for this reaction is:

BeO(s) + 2HNO₃(aq) → Be(NO₃)₂(aq) + H₂O(l)[1][4]

The resulting aqueous solution of this compound is then processed to crystallize the tetrahydrate salt.[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory synthesis of this compound tetrahydrate from beryllium oxide.

Materials and Equipment:

-

Beryllium oxide (BeO), high purity powder

-

Nitric acid (HNO₃), 8 M solution[1]

-

Deionized water

-

Standard laboratory glassware (beaker, graduated cylinder, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Crystallizing dish

-

Büchner funnel and flask for vacuum filtration

-

Desiccator or low-temperature drying oven

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar into a beaker and add a stoichiometric excess of 8 M nitric acid. Begin stirring the acid.[1]

-

Dissolution of Beryllium Oxide: Slowly and in small portions, add the beryllium oxide powder to the stirring nitric acid. The reaction is exothermic, so the rate of addition should be controlled to maintain a manageable temperature.[1] To facilitate the complete dissolution of the beryllium oxide, gentle heating to 60-80 °C may be applied.[1] Continue stirring until a clear solution is obtained.

-

Evaporation and Concentration: Once the beryllium oxide is fully dissolved, gently heat the solution to evaporate excess water and nitric acid. Concentrate the solution until signs of crystallization, such as the formation of a crystalline film on the surface, are observed upon cooling a small sample.[1]

-

Crystallization: Transfer the hot, concentrated solution to a crystallizing dish and allow it to cool slowly to room temperature. For improved crystal yield, the dish can be placed in an ice bath after reaching room temperature.[1]

-

Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid and soluble impurities.[1]

-

Drying: Dry the purified this compound tetrahydrate crystals in a desiccator over a suitable drying agent or in a low-temperature oven (below 60 °C) to avoid melting in its water of hydration.[1]

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound tetrahydrate from beryllium oxide.

Safety Precautions: Beryllium and its compounds are toxic and carcinogenic. All procedures involving beryllium oxide and this compound must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All waste containing beryllium must be disposed of as hazardous waste according to institutional and federal guidelines. The reaction also produces corrosive nitric acid fumes.

References

Unveiling the Precise Architecture of Beryllium Nitrate Complexes: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structures of key beryllium nitrate (B79036) complexes, offering valuable insights for researchers, scientists, and professionals in drug development. The document focuses on the crystallographic details of beryllium nitrate tetrahydrate, dinitrosonium tetranitratoberyllate, and basic this compound, presenting a wealth of quantitative data, detailed experimental protocols, and visual representations of their molecular architecture.

This compound Tetrahydrate (Be(H₂O)₄₂)

The crystal structure of this compound tetrahydrate reveals a fascinating arrangement of ions. The beryllium atom is coordinated by four water molecules, forming a distinct tetraaquaberyllium(II) cation, [Be(H₂O)₄]²⁺. These cationic complexes and the nitrate anions (NO₃⁻) constitute the building blocks of the crystal lattice.[1]

Crystallographic Data

The definitive determination of the crystal structure of this compound tetrahydrate was achieved through single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 13.471(4) Å, b = 23.910(6) Å, c = 6.229(2) Å |

Experimental Protocols

Synthesis: Single crystals of this compound tetrahydrate are typically grown by the slow evaporation of a saturated aqueous solution. This is prepared by dissolving beryllium oxide (BeO) or beryllium hydroxide (B78521) (Be(OH)₂) in nitric acid.

Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature to minimize thermal vibrations. The resulting diffraction pattern is used to solve and refine the crystal structure.

Dinitrosonium Tetranitratoberyllate ((NO)₂[Be(NO₃)₄])

This complex features a central beryllium atom tetrahedrally coordinated to four monodentate nitrate groups, forming the [Be(NO₃)₄]²⁻ anion. The structure also contains nitrosonium (NO⁺) cations.[2][3]

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 13.471(4) Å, b = 23.916(6) Å, c = 6.229(2) Å |

| Selected Bond Lengths | |

| Be-O | 1.627-1.641(9) Å |

| N-O (in NO⁺) | 0.916(9) Å |

Experimental Protocols

Synthesis: Dinitrosonium tetranitratoberyllate is synthesized by the reaction of beryllium chloride (BeCl₂) with liquid dinitrogen tetroxide (N₂O₄) in the presence of ethyl acetate.[2][3]

Single-Crystal X-ray Diffraction: The crystal structure was determined by X-ray diffraction analysis of a suitable single crystal obtained from the synthesis.

Basic this compound (Be₄O(NO₃)₆)

Basic this compound possesses a unique molecular structure. It is a tetranuclear molecule with a central oxygen atom tetrahedrally coordinated to four beryllium atoms, forming an OBe₄ core. Six bidentate nitrate groups bridge the edges of the OBe₄ tetrahedron.[2][3]

Crystallographic Data

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3 |

| Unit Cell Dimensions | a = 13.638(3) Å, c = 6.475(2) Å |

| Selected Bond Lengths | |

| Be-O (central) | 1.59-1.64 Å |

| Be-O (nitrate) | 1.60-1.72 Å |

Experimental Protocols

Synthesis: The trigonal modification of basic this compound is obtained through the thermal decomposition of dinitrosonium tetranitratoberyllate ((NO)₂[Be(NO₃)₄]).[2][3]

Single-Crystal X-ray Diffraction: The structure was elucidated by X-ray diffraction studies on single crystals produced from the thermal decomposition process.

Visualizing the Synthesis and Interrelationships

To further clarify the relationships and experimental workflows, the following diagrams are provided.

Caption: Synthesis pathways for the three this compound complexes.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Beryllium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of beryllium nitrate (B79036), covering both its hydrated and anhydrous forms. The document details the chemical pathways, intermediate species, and final products of decomposition. It includes quantitative data derived from thermal analysis, detailed experimental protocols for synthesis and analysis, and critical safety information for handling these highly toxic compounds.

Physicochemical Properties of Beryllium Nitrate

This compound is primarily available in two forms: the common this compound tetrahydrate (--INVALID-LINK--₂) and the less stable anhydrous this compound (Be(NO₃)₂).[1] Their distinct properties dictate their thermal behaviors.

| Property | This compound Tetrahydrate | Anhydrous this compound |

| Chemical Formula | Be(NO₃)₂·4H₂O | Be(NO₃)₂ |

| Molar Mass | 205.08 g/mol | 133.02 g/mol [1] |

| Appearance | White to off-white crystalline solid[2] | White, hygroscopic solid[3] |

| Melting Point | ~60.5 °C[2] (dissolves in water of hydration) | Decomposes |

| Boiling Point | Decomposes at 142 °C[2][4] | Decomposes |

| Density | 1.56 g/cm³[2] | Not available |

| Solubility in Water | 166 g/100 mL[1] | Soluble, produces brown fumes[1] |

Thermal Decomposition Pathways

The thermal decomposition of this compound differs significantly between its hydrated and anhydrous forms. The presence of coordinated water molecules in the tetrahydrate facilitates a hydrolysis pathway, whereas the anhydrous form undergoes a more direct decomposition, which may involve the formation of a stable intermediate.

Heating this compound tetrahydrate does not yield the anhydrous salt.[1][2] Instead, it undergoes a multi-stage decomposition process.

-

Melting: Around 60.5 °C, the compound dissolves in its own water of hydration.[2]

-

Initial Decomposition: Upon further heating to approximately 100 °C, an internal hydrolysis reaction occurs, leading to the formation of beryllium hydroxide (B78521) (Be(OH)₂) and the release of nitric acid and water vapor.[1][2]

-

Final Decomposition: Complete decomposition to beryllium oxide (BeO) occurs at temperatures above 250 °C.[4][5] Further heating of the intermediate beryllium hydroxide above 400 °C results in its dehydration to form beryllium oxide.[2]

The overall reaction can be summarized as: Be(NO₃)₂·4H₂O(s) → Be(OH)₂(s) + 2HNO₃(g) + 2H₂O(g) Be(OH)₂(s) → BeO(s) + H₂O(g)

Anhydrous this compound is thermally unstable and its decomposition can proceed through a distinct intermediate, basic this compound.

-

Intermediate Formation: Upon heating, anhydrous Be(NO₃)₂ can convert to basic this compound (Be₄O(NO₃)₆).[1] This reaction is known to occur around 125 °C.[3]

-

Final Decomposition: Further heating of both anhydrous this compound and the basic this compound intermediate leads to the formation of beryllium oxide (BeO) and the release of nitrogen oxides (NOx) and oxygen (O₂).[6] Complete decomposition to BeO is generally achieved at temperatures above 250 °C.[4]

The structure of basic this compound is a stable cage-like molecule with a central oxygen atom tetrahedrally coordinated to four beryllium atoms.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

| Thermal Event (Be(NO₃)₂·4H₂O) | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Products |

| Melting of Hydrate | 60 - 70 | ~0 | Be(NO₃)₂·4H₂O (liquid) |

| Formation of Hydroxide | 100 - 250 | 79.0 | Be(OH)₂, 2HNO₃, 2H₂O |

| Formation of Oxide (from Be(OH)₂) | >400 | 8.8 | BeO, H₂O |

| Overall Decomposition | >400 | 87.8 | BeO, 2HNO₃, 3H₂O |

Note: The mass loss percentages are theoretical calculations.[2]

Experimental Protocols

Extreme caution must be exercised when performing any experiment with beryllium compounds due to their high toxicity. All work should be conducted in a certified fume hood or glove box with appropriate personal protective equipment (PPE).

This protocol describes the synthesis from beryllium hydroxide.[2]

-

Reaction Setup: In a fume hood, place 10.0 g of beryllium hydroxide powder into a 250 mL glass beaker with a magnetic stir bar.

-

Acid Addition: Slowly add 50 mL of dilute (3 M) nitric acid while stirring. The beryllium hydroxide will dissolve.

-

Evaporation: Gently heat the solution on a hot plate at approximately 80-90 °C to concentrate the solution. Avoid boiling.[2]

-

Crystallization: Cool the concentrated solution to room temperature, followed by an ice bath to maximize crystal formation.[2]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry in a desiccator.[2]

The synthesis of anhydrous this compound is a more complex, non-aqueous process.[1]

-

Reaction: Treat anhydrous beryllium chloride (BeCl₂) with a solution of dinitrogen tetroxide (N₂O₄) in ethyl acetate. This forms a pale, straw-colored adduct, Be(NO₃)₂(N₂O₄).[1]

-

Decomposition of Adduct: Heat the resulting adduct in a vacuum. Above 50 °C, the adduct loses N₂O₄ to yield colorless, anhydrous this compound.[7]

This is a general protocol for analyzing the thermal decomposition of this compound tetrahydrate.[6][8]

-

Instrument Preparation: Ensure the TGA is clean and calibrated. Select an inert crucible (e.g., alumina (B75360) or platinum) and set the purge gas (e.g., dry nitrogen) to a constant flow rate (e.g., 20-50 mL/min).[6]

-

Sample Preparation: Weigh approximately 5-10 mg of this compound tetrahydrate into the TGA crucible.[6][8] Handle the sample in a controlled environment to minimize moisture absorption.[6]

-

TGA Method:

-

Equilibrate the sample at 30 °C for 5 minutes.[6]

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[6][8] A slower heating rate (2-5 °C/min) can help resolve overlapping decomposition steps.[6]

-

(Optional) Include an isothermal hold at the final temperature (e.g., 600 °C) for 30-60 minutes to ensure complete decomposition.[6]

-

-

Data Analysis: Plot the mass loss as a function of temperature to determine the temperature ranges and percentage mass loss for each decomposition step.[6]

This is a general protocol for analyzing the thermal events during the decomposition of this compound tetrahydrate.[8]

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) into a DSC sample pan and seal it.[8]

-

DSC Method: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.[8]

-

Data Analysis: Record the heat flow to the sample as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions and decomposition events.[8]

Safety, Handling, and Disposal

Extreme Toxicity Warning: All beryllium compounds are highly toxic and are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[2] Inhalation of beryllium-containing dusts can lead to Chronic Beryllium Disease (CBD), a serious and often fatal lung condition.[2]

-

Engineering Controls: All manipulations involving beryllium compounds must be performed in a designated high-containment area, such as a certified fume hood or a glove box.[2] The workspace must be well-ventilated.[9]

-

Personal Protective Equipment (PPE): Mandatory PPE includes a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or chemical-resistant apron.[10]

-

Spill Management: In case of a spill, evacuate the area. For solid spills, carefully sweep the material into a designated, sealed hazardous waste container, avoiding dust creation. For liquid spills, use an inert absorbent material.[10]

-

Waste Disposal: Beryllium waste is considered hazardous.[11] A recommended practice for aqueous solutions is to precipitate the soluble this compound as insoluble beryllium hydroxide by adjusting the pH to ~9 with a suitable base.[10] The solid waste must be placed in a sealed, chemically resistant, and clearly labeled hazardous waste container for disposal by a licensed hazardous waste facility.[10][12] The gaseous byproducts of decomposition (nitric acid, nitrogen oxides) are toxic and corrosive and must be passed through an appropriate scrubbing system, such as a sodium hydroxide solution, to neutralize them.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. This compound | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Beryllium (HSG 44, 1990) [inchem.org]

- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]

solubility of beryllium nitrate in aqueous solutions

An In-depth Technical Guide on the Solubility of Beryllium Nitrate (B79036) in Aqueous Solutions

This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. The document details the physicochemical properties of beryllium nitrate, presents quantitative solubility data, outlines relevant experimental protocols, and includes visualizations of key processes.

Physicochemical Properties

This compound, with the chemical formula Be(NO₃)₂, is an ionic salt. It typically exists as a hydrated form, most commonly as this compound tetrahydrate (Be(NO₃)₂·4H₂O) or trihydrate (Be(NO₃)₂·3H₂O).[1][2] The tetrahydrate is a colorless, deliquescent crystalline solid that is highly soluble in water.[3] this compound is also soluble in ethanol.[1][4] It is a noncombustible but strong oxidizing agent that can accelerate the burning of combustible materials.[5] Upon heating, the hydrated forms do not yield the anhydrous salt; instead, they decompose. The tetrahydrate begins to decompose around 100°C, forming beryllium hydroxide (B78521), with complete decomposition occurring above 250°C.[4][6] Due to the toxicity of beryllium compounds, this compound must be handled with extreme caution as it is a known carcinogen and can cause skin, eye, and respiratory irritation.[5][7]

Quantitative Solubility Data

The solubility of this compound in water is temperature-dependent, increasing as the temperature rises. The data presented below has been compiled from various sources. It is important to note that different hydrated forms may exhibit slightly different solubilities, and discrepancies in reported values exist.

Table 1: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Notes |

| 0 | 97 - 98.6 | [1][3][8] |

| 10 | 102 | [8] |

| 20 | 107 - 108 | [1][3][4][8] |

| 30 | 110 - 113 | [3][8] |

| 50 | 142 | [3] |

| 60 | 178 - 184 | [1][3] |

Note: A value of 166 g/100 g H₂O at 20°C is also reported for the tetrahydrate, which may be due to different experimental conditions or reporting standards.[3][4]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of this compound and the determination of its aqueous solubility.

Synthesis of this compound Tetrahydrate

A common laboratory method for synthesizing this compound tetrahydrate involves the reaction of beryllium oxide or hydroxide with nitric acid.[6][9]

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a precise amount of beryllium oxide (BeO) or beryllium hydroxide (Be(OH)₂) is placed in a beaker.

-

Dissolution: Dilute nitric acid (HNO₃) is slowly added to the beaker while stirring continuously until all the beryllium compound has dissolved, forming a clear this compound solution.[2][9] The reaction is exothermic and should be controlled.[2]

-

BeO + 2HNO₃ + 3H₂O → Be(NO₃)₂·4H₂O

-

Be(OH)₂ + 2HNO₃ + 2H₂O → Be(NO₃)₂·4H₂O

-

-

Evaporation: The solution is gently heated to evaporate excess water, concentrating the this compound solution.[9] Overheating should be avoided to prevent decomposition.[9]

-

Crystallization: The concentrated solution is allowed to cool slowly, leading to the formation of colorless crystals of this compound tetrahydrate.[9]

-

Isolation: The crystals are isolated via filtration, washed with a small amount of cold distilled water, and dried in a desiccator.[9]

Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

The isothermal shake-flask method followed by gravimetric analysis is a reliable technique for measuring the solubility of inorganic salts like this compound.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound tetrahydrate is added to a flask containing a known volume of deionized water. Using an excess of the solid ensures that saturation is achieved.[3]

-

Equilibration: The flask is securely stoppered and placed in a thermostatically controlled shaker at the desired temperature. The mixture is agitated for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[3]

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn. The sample is immediately filtered, typically using a syringe filter, to remove any undissolved microcrystals.[3] This step must be performed quickly to prevent temperature changes that could alter the solubility.[3]

-

Gravimetric Analysis:

-

A clean, dry evaporating dish is accurately weighed.

-

The filtered saturated solution is transferred to the dish, and the total weight is recorded.

-

The dish is placed in a drying oven at a temperature below the decomposition point (a temperature of 60-70°C is recommended).[3]

-

The sample is dried to a constant weight. This is confirmed by periodically removing the dish, cooling it in a desiccator, and weighing it until consecutive measurements are stable (e.g., within ±0.0005 g).[3]

-

-

Calculation: The solubility is calculated from the mass of the dry residue (solute) and the mass of the water (solvent), which is determined by subtracting the solute mass from the total mass of the solution sample.

Visualizations

The following diagrams illustrate the dissolution process of this compound and the experimental workflow for its solubility determination.

Caption: Dissolution pathway of this compound tetrahydrate in water.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound CAS#: 13597-99-4 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. benchchem.com [benchchem.com]

chemical formula and structure of beryllium nitrate tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of beryllium nitrate (B79036) tetrahydrate. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its chemical behavior.

Chemical Formula and Structure

Beryllium nitrate tetrahydrate is an inorganic compound with the chemical formula Be(NO₃)₂·4H₂O . A more precise representation of its structure is --INVALID-LINK--₂ [1]. This formulation highlights that the central beryllium ion (Be²⁺) is coordinated to four water molecules, forming a complex cation, [Be(H₂O)₄]²⁺. The nitrate ions (NO₃⁻) are not directly bonded to the beryllium ion but exist as counter-ions within the crystal lattice[1].

The crystalline structure of this compound tetrahydrate has been determined to be orthorhombic[2]. The beryllium atom is at the center of a tetrahedron formed by the four oxygen atoms of the water molecules[1][2]. These isolated tetraaquaberyllium(II) cations and nitrate anions form the overall crystal structure[2][3]. The anhydrous form, Be(NO₃)₂, is a colorless solid, but its detailed structure has not yet been fully elucidated[1][3].

Quantitative Data

The following table summarizes the key physicochemical properties of this compound tetrahydrate.

| Property | Value | References |

| Molecular Formula | Be(NO₃)₂·4H₂O | [1][4] |

| Molecular Weight | 205.08 g/mol | [1][4] |

| Appearance | White to off-white crystals | [1][4] |

| Density | 1.56 g/cm³ | [1][4] |

| Melting Point | 60.5 °C | [1][4] |

| Boiling Point | Decomposes at 100 °C (forms beryllium hydroxide) | [1] |

| Solubility in Water | 166 g/100 mL | [1] |

Experimental Protocols

Synthesis of this compound Tetrahydrate

A standard laboratory method for the synthesis of this compound tetrahydrate involves the reaction of beryllium oxide or beryllium hydroxide (B78521) with dilute nitric acid[1][5].

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully and slowly add a stoichiometric amount of beryllium oxide (BeO) or beryllium hydroxide (Be(OH)₂) to a beaker containing dilute nitric acid (HNO₃) with continuous stirring. The reaction is exothermic and should be controlled by slow addition and, if necessary, cooling[1].

-

Dissolution: Continue stirring the mixture gently until the beryllium oxide or hydroxide has completely dissolved, resulting in a clear solution of this compound[1].

-

Evaporation: Gently heat the solution to evaporate excess water. Avoid overheating, as the tetrahydrate decomposes at 100 °C[1].

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature. Colorless crystals of this compound tetrahydrate will form. Further cooling in an ice bath can enhance crystal formation[6].

-

Isolation: The crystals can be isolated by filtration, washed with a small amount of cold distilled water, and subsequently dried in a desiccator over a suitable drying agent[1][5].

Analysis of Beryllium Content

The determination of beryllium content in samples of this compound tetrahydrate can be performed using atomic absorption spectrometry with a graphite (B72142) furnace.

Methodology:

-

Sample Preparation (Digestion):

-

Accurately weigh a sample of this compound tetrahydrate and transfer it to a Phillips beaker.

-

Add 10 mL of concentrated nitric acid and 1 mL of concentrated sulfuric acid. Cover the beaker with a watchglass.

-

Heat the beaker on a hotplate in a fume hood at 150 °C until the brown fumes of nitric acid are no longer visible.

-

Increase the temperature to 400 °C until dense white fumes of sulfuric acid appear.

-

After cooling, rinse the watchglass and the sides of the beaker with distilled water and evaporate the solution to dryness[1].

-

-

Instrumental Analysis:

-

Prepare a series of working standards by serial dilution of a certified beryllium stock solution.

-

Analyze the prepared sample and standards using a graphite furnace atomic absorption spectrometer according to the instrument's operating procedures[1].

-

Chemical Behavior and Relationships

The following diagrams illustrate key chemical processes involving this compound tetrahydrate.

Dissociation of this compound Tetrahydrate in Water.

Experimental Workflow for Synthesis.

Thermal Decomposition Pathway.

References

A Comparative Analysis of Anhydrous and Tetrahydrate Beryllium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium nitrate (B79036) is an inorganic compound with significant applications in various scientific and industrial fields, including as a chemical reagent and in the preparation of beryllium-based materials.[1] It primarily exists in two forms: the anhydrous salt (Be(NO₃)₂) and the more common tetrahydrate (--INVALID-LINK--₂).[2] While chemically related, these two forms exhibit substantial differences in their physical properties, stability, and synthesis, which are critical for their appropriate handling and application in research and development. This technical guide provides an in-depth comparison of anhydrous and tetrahydrate beryllium nitrate, focusing on their core chemical and physical characteristics, experimental protocols for their synthesis and analysis, and a visualization of key chemical processes.

Data Presentation: A Comparative Overview

The distinct properties of anhydrous and tetrahydrate this compound are summarized in the tables below for ease of comparison.

Table 1: Physical and Chemical Properties

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | Be(NO₃)₂ | Be(NO₃)₂ · 4H₂O |

| Molar Mass | 133.02 g/mol [3] | 205.08 g/mol [4] |

| Appearance | White to pale yellow crystalline solid[5] | White to off-white, deliquescent crystals[4] |

| Density | 1.02 g/mL at 20 °C[6] | 1.56 g/cm³[4] |

| Melting Point | Decomposes at ~125 °C[6] | 60.5 °C[4] |

| Boiling Point | Decomposes[2] | Decomposes at 142 °C[4] |

| Solubility in Water | Soluble, produces brown fumes[2] | 107 g/100 mL at 20 °C[3][4] |

| Solubility in Other Solvents | Soluble in alcohol[7] | Soluble in alcohol[4] |

Table 2: Structural and Thermochemical Properties

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Crystal Structure | Not yet fully elucidated[8] | Consists of isolated [Be(H₂O)₄]²⁺ tetrahedra and nitrate anions[4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -700.4 kJ/mol[2] | Not available |

| Decomposition Temperature | Stable up to ~125 °C, then decomposes suddenly[6] | Begins to decompose at 100 °C to beryllium hydroxide (B78521); decomposition is complete above 250 °C[3][4] |

Experimental Protocols

Synthesis of this compound Tetrahydrate

A common laboratory method for the synthesis of this compound tetrahydrate involves the reaction of beryllium oxide or beryllium hydroxide with dilute nitric acid.[8]

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of beryllium oxide (BeO) or beryllium hydroxide (Be(OH)₂) to a beaker containing dilute nitric acid (HNO₃). The reaction is exothermic and should be controlled by slow addition and cooling if necessary.[8]

-

Dissolution: Stir the mixture gently until the beryllium oxide or hydroxide has completely dissolved, forming a clear solution of this compound.[8]

-

Evaporation: Gently heat the resulting solution to evaporate the excess water. Care should be taken to avoid overheating, as the tetrahydrate decomposes at 100 °C.[8]

-

Crystallization: Allow the concentrated solution to cool slowly at room temperature. Colorless crystals of this compound tetrahydrate will form.[4]

-

Isolation: The crystals can be separated from the mother liquor by filtration and then dried carefully.[4]

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound is more complex and cannot be achieved by simple dehydration of the tetrahydrate, as heating the tetrahydrate leads to its decomposition.[2] The anhydrous form is prepared via a dinitrogen tetroxide adduct.[6]

Methodology:

-

Adduct Formation: Anhydrous beryllium chloride is treated with a mixture of ethyl acetate (B1210297) and dinitrogen tetroxide. This reaction yields a pale-straw colored adduct, Be(NO₃)₂(N₂O₄).[2][5]

-

Decomposition of Adduct: The adduct is then heated in a vacuum at a temperature above 50 °C. This causes the evolution of nitrogen oxides, leaving behind colorless, anhydrous this compound.[5][7]

Thermal Analysis of this compound Tetrahydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of this compound tetrahydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound tetrahydrate is placed in a TGA or DSC sample pan.[9]

-

Instrument Setup: The instrument is calibrated, and an inert gas supply (e.g., nitrogen) is used to purge the system.[4]

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) to observe the different stages of decomposition.[9]

-

Data Analysis: The resulting data on mass loss (TGA) and heat flow (DSC) as a function of temperature provide information on the decomposition pathway and thermal stability.

Visualizations

Chemical Pathways and Workflows

Caption: Synthesis workflow for this compound tetrahydrate.

Caption: Thermal decomposition pathway of this compound tetrahydrate.

Caption: Dissociation of this compound tetrahydrate in aqueous solution.

Conclusion

The choice between anhydrous and tetrahydrate this compound is dictated by the specific requirements of the intended application. The tetrahydrate is the more stable and readily available form, suitable for aqueous reactions and as a precursor for the synthesis of other beryllium compounds, such as beryllium oxide, through thermal decomposition.[4][10] In contrast, the anhydrous form is highly reactive and requires specialized synthesis conditions. Its utility may be found in non-aqueous systems or where the presence of water is undesirable. A thorough understanding of the distinct properties and handling requirements of each form is paramount for researchers, scientists, and drug development professionals to ensure safety and experimental success. All work with beryllium compounds should be conducted with appropriate safety precautions due to their toxicity.[4]

References

- 1. Beryllium and compounds - DCCEEW [dcceew.gov.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Be(NO3)2 | CID 26126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 13597-99-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 13597-99-4 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the History and Discovery of Beryllium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium (Be), the lightest of the alkaline earth metals, was first identified as a unique element in 1798.[1] Its discovery and the subsequent isolation and characterization of its compounds have paved the way for its use in a wide range of applications, from aerospace materials to nuclear reactors. Despite its valuable physical and chemical properties, the inherent toxicity of beryllium and its compounds has also necessitated a deep understanding of its biochemical interactions. This technical guide provides an in-depth overview of the historical milestones in the discovery of key beryllium compounds, detailed experimental protocols for their synthesis, and an exploration of their interactions with biological systems. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of beryllium chemistry and its biological implications.

The Discovery of Beryllium and the Isolation of its Elementary Form

The history of beryllium begins with the French chemist Nicolas-Louis Vauquelin, who in 1798, while analyzing the minerals beryl (B75158) and emerald, identified a new "earth" (oxide) with a sweet taste, which he initially named "glucina" (from the Greek glykys, meaning sweet).[1] The metallic element was not isolated until three decades later. In 1828, two chemists, Friedrich Wöhler in Germany and Antoine Bussy in France, independently succeeded in preparing elemental beryllium.[1][2]

Experimental Protocol: Isolation of Beryllium Metal (Wöhler and Bussy, 1828)

Both Wöhler and Bussy employed a similar method based on the reduction of beryllium chloride with potassium. While the original publications lack the detailed quantitative data and safety protocols of modern chemical literature, the fundamental procedure can be outlined as follows:

Objective: To isolate metallic beryllium from beryllium chloride.

Reactants:

-

Beryllium chloride (BeCl₂)

-

Potassium (K)

Procedure (reconstructed from historical accounts): [2]

-

Anhydrous beryllium chloride was prepared. Wöhler's method involved reacting beryllium oxide with charcoal and chlorine gas at high temperatures.[2]

-

The beryllium chloride was placed in a platinum crucible along with pieces of potassium.

-

The crucible was gently heated. The reaction between beryllium chloride and potassium is highly exothermic.

-

After the reaction subsided, the crucible was heated to a higher temperature to fuse the resulting mixture.

-

Upon cooling, the solid mass was washed with water to dissolve the potassium chloride byproduct, leaving behind a dark gray powder of metallic beryllium.

Reaction: BeCl₂ + 2K → Be + 2KCl

It is important to note that this historical method is hazardous due to the use of highly reactive potassium metal. Modern production of beryllium metal often involves the reduction of beryllium fluoride (B91410) with magnesium or the electrolysis of molten beryllium chloride.[3]

Key Inorganic Beryllium Compounds: Discovery and Synthesis

The exploration of beryllium chemistry led to the synthesis and characterization of several key inorganic compounds, each with unique properties and historical significance.

Beryllium Oxide (BeO)

Beryllium oxide was the first beryllium compound to be identified by Vauquelin in 1798.[1] It is a white, high-melting-point solid with excellent thermal conductivity and electrical insulation properties.

Synthesis: Modern laboratory and industrial-scale synthesis of beryllium oxide typically involves the thermal decomposition of other beryllium compounds.

-

From Beryllium Hydroxide (B78521): Heating beryllium hydroxide drives off water to yield beryllium oxide. Be(OH)₂ → BeO + H₂O

-

From Beryllium Carbonate: Calcination of beryllium carbonate produces beryllium oxide and carbon dioxide. BeCO₃ → BeO + CO₂

Beryllium Chloride (BeCl₂)

Beryllium chloride was the crucial precursor for the initial isolation of beryllium metal.[1][2] It is a colorless, hygroscopic solid.

Synthesis: Several methods have been developed for the synthesis of anhydrous beryllium chloride.

-

Direct Chlorination of Beryllium Metal: This method involves the reaction of beryllium metal with dry chlorine gas at high temperatures.[4] Be + Cl₂ → BeCl₂

-

Carbothermal Reduction of Beryllium Oxide: Beryllium oxide can be chlorinated in the presence of a reducing agent like carbon at elevated temperatures.[4] 2BeO + C + 2Cl₂ → 2BeCl₂ + CO₂

-

Reaction with Hydrogen Chloride Gas: A more recent laboratory-scale synthesis involves passing dry hydrogen chloride gas over beryllium metal in anhydrous ether.[5]

Beryllium Fluoride (BeF₂)

Beryllium fluoride is a key intermediate in the modern production of beryllium metal.[3] It is a glassy, water-soluble solid.

Synthesis: The most common method for preparing beryllium fluoride involves the thermal decomposition of ammonium (B1175870) tetrafluoroberyllate.[3][6]

-

Formation of Ammonium Tetrafluoroberyllate: Beryllium hydroxide is dissolved in a solution of ammonium bifluoride. Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O

-

Thermal Decomposition: The resulting ammonium tetrafluoroberyllate is heated to approximately 900-1000 °C to yield beryllium fluoride.[3][7] (NH₄)₂BeF₄ → BeF₂ + 2NH₃ + 2HF

Beryllium Nitride (Be₃N₂)

Beryllium nitride is a refractory ceramic material.

Synthesis: Beryllium nitride is typically prepared by the direct reaction of beryllium metal with dry nitrogen gas at high temperatures, generally between 1100 °C and 1500 °C.[8][9]

3Be + N₂ → Be₃N₂

A more recent method involves the nitridation of metallic beryllium with ultra-high purity ammonia (B1221849) at 1100 °C.[10]

Beryllium Carbide (Be₂C)

Beryllium carbide is another hard, refractory beryllium compound.

Synthesis:

-

Direct Reaction: Heating beryllium metal and carbon at temperatures above 950 °C yields beryllium carbide.[11] 2Be + C → Be₂C

-

Reduction of Beryllium Oxide: A common industrial method is the reduction of beryllium oxide with carbon at temperatures exceeding 1500 °C.[11][12] 2BeO + 3C → Be₂C + 2CO

Organoberyllium Compounds: A Brief History

The field of organoberyllium chemistry, while less explored than that of other organometallic compounds due to the toxicity of beryllium, has historical roots dating back to the late 19th century. The first organoberyllium compound, dimethylberyllium (B1605263) ((CH₃)₂Be), was synthesized in 1884 by Cahours. However, it was the pioneering work of Henry Gilman and his contemporaries in the early 20th century that laid the foundation for modern organoberyllium chemistry.[13] Later, G. E. Coates and his group made significant contributions to the understanding of the structures and reactions of these compounds.

Synthesis of Dialkylberyllium Compounds (Gilman and Schulze, 1927)

A general method for the synthesis of dialkylberyllium compounds involves the reaction of a Grignard reagent with anhydrous beryllium chloride in diethyl ether.

Reaction: 2RMgX + BeCl₂ → R₂Be + 2MgXCl (where R is an alkyl group and X is a halogen)

Beryllium Compounds in Biological Systems

The interaction of beryllium compounds with biological systems is of significant interest, primarily due to the toxicity of beryllium and its ability to cause Chronic Beryllium Disease (CBD). Research in this area is crucial for understanding the pathogenesis of CBD and for developing potential therapeutic interventions.

Chronic Beryllium Disease (CBD) Signaling Pathway

CBD is a granulomatous lung disease caused by an aberrant immune response to beryllium in genetically susceptible individuals.[6][14] The key molecular players in this pathway are the Major Histocompatibility Complex (MHC) class II molecule HLA-DP2 and CD4+ T-cells.[6]

Caption: Beryllium presentation by HLA-DP2 to CD4+ T-cells, initiating the inflammatory cascade in CBD.

Inhibition of Enzymes by Beryllium

Beryllium ions have been shown to inhibit the activity of several enzymes, with alkaline phosphatase and phosphoglucomutase being notable examples.[9][15] The mechanism of inhibition often involves beryllium acting as a phosphate (B84403) mimic or competing with essential metal cofactors like magnesium.[16]

Beryllium's inhibition of phosphoglucomutase is a complex process that is dependent on the presence of a complex-forming agent like cysteine and is competitive with magnesium.[15]

Caption: Competitive inhibition of phosphoglucomutase by beryllium in the presence of magnesium and cysteine.

Beryllium Compounds in Drug Development

Despite the rich chemistry of beryllium, its application in drug development is virtually non-existent. This is primarily due to the well-documented toxicity of beryllium and its compounds, which are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). The risk of inducing CBD and other adverse health effects far outweighs any potential therapeutic benefits.

Current research related to "beryllium and drugs" is focused on developing treatments for CBD, rather than using beryllium compounds as therapeutic agents themselves. For instance, clinical trials have investigated the use of immunosuppressive drugs like infliximab (B1170848) to manage the inflammatory response in CBD patients.[10][17]

Conclusion

The journey from the initial discovery of beryllium in the mineral beryl to the elucidation of its complex interactions in biological systems highlights a fascinating chapter in the history of chemistry and toxicology. While the synthesis of various beryllium compounds has enabled significant technological advancements, the inherent health risks associated with beryllium exposure have also driven research into its biochemical mechanisms of toxicity. For professionals in drug development, the story of beryllium serves as a stark reminder of the critical importance of toxicological considerations in the design and application of new chemical entities. Future research will likely continue to focus on mitigating the harmful effects of beryllium exposure and treating beryllium-induced diseases, rather than exploring beryllium compounds for direct therapeutic applications.

Data Presentation

Table 1: Historical Timeline of Key Beryllium Compound Discoveries

| Year | Discovery/Event | Key Scientist(s) | Reference(s) |

| 1798 | Discovery of beryllium oxide ("glucina") in beryl and emerald | Nicolas-Louis Vauquelin | [1] |

| 1828 | Independent isolation of metallic beryllium | Friedrich Wöhler & Antoine Bussy | [1][2] |

| 1884 | First synthesis of an organoberyllium compound (dimethylberyllium) | Cahours | - |

| 1927 | Systematic synthesis of dialkylberyllium compounds | Henry Gilman & F. Schulze | [13] |

Table 2: Summary of Synthesis Methods for Key Beryllium Compounds

| Compound | Formula | Synthesis Method | Reactants | General Conditions |

| Beryllium | Be | Reduction of BeCl₂ | BeCl₂, K | Heating in a crucible |

| Beryllium Oxide | BeO | Thermal decomposition | Be(OH)₂ or BeCO₃ | High temperature |

| Beryllium Chloride | BeCl₂ | Direct chlorination | Be, Cl₂ | High temperature |

| Beryllium Fluoride | BeF₂ | Thermal decomposition | (NH₄)₂BeF₄ | ~900-1000 °C |

| Beryllium Nitride | Be₃N₂ | Direct nitridation | Be, N₂ | 1100-1500 °C |

| Beryllium Carbide | Be₂C | Carbothermal reduction | BeO, C | >1500 °C |

| Dimethylberyllium | (CH₃)₂Be | Grignard reaction | CH₃MgI, BeCl₂ | In diethyl ether |

References

- 1. Crystal structure of HLA-DP2 and implications for chronic beryllium disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beryllium - Wikipedia [en.wikipedia.org]

- 3. scienceandtechnology.quora.com [scienceandtechnology.quora.com]

- 4. bassanovirtus.com [bassanovirtus.com]

- 5. CN106044805A - Method for preparing beryllium chloride - Google Patents [patents.google.com]

- 6. T Cell Recognition of Beryllium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. JCI - Beryllium-specific CD4+ T cells induced by chemokine neoantigens perpetuate inflammation [jci.org]

- 9. The inhibition of enzymes by beryllium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current Treatment of Chronic Beryllium Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beryllium carbide - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. T cell recognition in chronic beryllium disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inhibition of phosphoglucomutase by beryllium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beryllofluoride Binding Mimics Phosphorylation of Aspartate in Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Formation and Structure of Basic Beryllium Nitrate (Be₄O(NO₃)₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and molecular structure of basic beryllium nitrate (B79036), Be₄O(NO₃)₆. The document details the primary synthetic pathways, offering insights into the requisite experimental protocols. Furthermore, a thorough examination of its unique molecular architecture is presented, supported by crystallographic data and molecular geometry parameters. All quantitative data has been summarized in structured tables for clarity and comparative analysis.

Formation and Synthesis

Basic beryllium nitrate, Be₄O(NO₃)₆, is a volatile, colorless crystalline compound.[1] Its formation is primarily achieved through the thermal decomposition of anhydrous this compound. Unlike the hydrated form, anhydrous this compound does not yield beryllium hydroxide (B78521) upon heating; instead, it undergoes a transformation to the more stable basic nitrate.[2][3]

Experimental Protocols

Two principal methods for the synthesis of basic this compound are documented. Both pathways involve the initial formation of anhydrous this compound or a related precursor.

Method 1: Thermal Decomposition of Anhydrous this compound

This is the most direct route to obtaining basic this compound. The process is a two-step synthesis starting from beryllium chloride.[1][2]

-

Step 1: Synthesis of Anhydrous this compound Adduct: Anhydrous beryllium chloride (BeCl₂) is treated with a solution of dinitrogen tetroxide (N₂O₄) in ethyl acetate. This reaction yields a pale-straw colored adduct, Be(NO₃)₂(N₂O₄).[2][3] The reaction is as follows: BeCl₂ + 3N₂O₄ → Be(NO₃)₂(N₂O₄) + 2NOCl[2]

-

Step 2: Formation of Anhydrous this compound: The adduct is heated in a vacuum at a temperature above 50°C. This causes the rapid evolution of dinitrogen tetroxide, leaving behind anhydrous this compound (Be(NO₃)₂) as a white powder.[1]

-

Step 3: Formation of Basic this compound: The anhydrous this compound is further heated to approximately 125°C. At this temperature, it undergoes a sudden decomposition, yielding dinitrogen tetroxide and the volatile basic this compound, which crystallizes from the gas phase.[1][4]

Method 2: Thermal Decomposition of Dinitrosonium Tetranitratoberyllate(II)

An alternative synthesis route involves the thermal decomposition of the complex salt, dinitrosonium tetranitratoberyllate(II), (NO)₂[Be(NO₃)₄].[5]

-

Step 1: Synthesis of (NO)₂[Be(NO₃)₄]: This precursor is synthesized by the reaction of beryllium chloride with liquid dinitrogen tetroxide in the presence of ethyl acetate.[5]

-

Step 2: Thermal Decomposition: The thermal decomposition of (NO)₂[Be(NO₃)₄] directly yields the trigonal modification of basic this compound, Be₄O(NO₃)₆.[5]

The overall workflow for the primary synthesis route can be visualized as follows:

Molecular Structure

The structure of basic this compound is analogous to that of basic beryllium acetate, featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms.[1][2] This forms a stable OBe₄ core. The six nitrate groups act as bidentate ligands, each bridging a pair of beryllium atoms along the edges of the tetrahedron.[5]

Crystallographic Data

A trigonal modification of Be₄O(NO₃)₆ has been characterized by X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3 |

| a (Å) | 13.638(3) |

| c (Å) | 6.475(2) |

| Z | 3 |

Data sourced from Troyanov, et al.[5][6]

Molecular Geometry

The core of the molecule is a tetrahedron of four beryllium atoms with an oxygen atom at its center. This OBe₄⁶⁺ core is surrounded by six nitrate groups that neutralize the charge. Gas-phase electron diffraction studies have provided precise measurements of bond lengths and angles within the molecule.[7]

The molecular structure of basic this compound is depicted below:

Bond Lengths and Angles

The precise bond lengths and angles within the Be₄O(NO₃)₆ molecule have been determined through crystallographic and gas-phase electron diffraction studies. These parameters are crucial for understanding the stability and reactivity of the compound.

| Bond | Length (Å) |

| Be - O (central) | 1.59 - 1.665 |

| Be - O (nitrate) | 1.60 - 1.72 |

| N = O | 1.185(5) |

| N - O | 1.298(4) |

| Angle | Value (°) |

| O - N - O | 117.0(0.9) |

Data sourced from Troyanov, et al. and Tuseev, et al.[5][7]

Conclusion

Basic this compound, Be₄O(NO₃)₆, is a compound with a unique and highly stable molecular structure. Its synthesis, primarily through the thermal decomposition of anhydrous this compound, requires controlled conditions to achieve the desired product. The tetrahedral OBe₄ core, bridged by six bidentate nitrate groups, is a recurring motif in the chemistry of basic beryllium salts. The quantitative data provided in this guide offers a foundational understanding for researchers engaged in the study and application of beryllium compounds.

References

- 1. BASIC this compound (Journal Article) | OSTI.GOV [osti.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Welcome to Chem Zipper.com......: How to basic this compound is obtained from beryllium nitrates? [chemzipper.com]

- 5. researchgate.net [researchgate.net]

- 6. Be4 O (N O3)6 | Be12N18O57 | CID 139045988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Beryllium Oxide from Beryllium Nitrate Precursor

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium oxide (BeO), or beryllia, is a ceramic material with a distinct combination of high thermal conductivity and excellent electrical resistivity.[1] These characteristics make it an essential material for high-performance applications in the electronics, aerospace, and nuclear technology sectors.[1][2] The synthesis of high-purity and dense BeO ceramics is critical for these applications, and the properties of the final product are significantly influenced by the choice of precursor material.[1] Beryllium nitrate (B79036) tetrahydrate, Be(NO₃)₂·4H₂O, is a viable water-soluble precursor for producing beryllium oxide powder, which can then be processed into ceramic bodies.[1][3]

This document provides detailed application notes and protocols for the synthesis of beryllium oxide using beryllium nitrate as the precursor, covering thermal decomposition and subsequent ceramic processing.

Overall Synthesis Workflow

The production of beryllium oxide ceramics from this compound tetrahydrate is a multi-stage process. It starts with the thermal decomposition (calcination) of the nitrate precursor to produce beryllium oxide powder. This powder is then shaped and subjected to high-temperature sintering to create a dense ceramic product.[1]

Caption: Overall workflow for the synthesis of BeO ceramics from this compound.

Experimental Protocols

Safety Precautions: Beryllium compounds are toxic, especially when inhaled as dust or fumes. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1]

Protocol 1: Thermal Decomposition of this compound Tetrahydrate

This protocol details the conversion of this compound tetrahydrate to beryllium oxide powder via calcination.[1]

Materials and Equipment:

-

This compound tetrahydrate (Be(NO₃)₂·4H₂O)

-

High-purity alumina (B75360) or platinum crucible[1]

-

Programmable muffle or tube furnace with atmosphere control[1]

-

Ventilated fume hood[1]

Procedure:

-

Sample Preparation: Place a known quantity of this compound tetrahydrate into a clean, pre-weighed alumina or platinum crucible. Use a thin, uniform layer to ensure even decomposition.[1][4]

-

Furnace Setup: Position the crucible in the center of the furnace.[1]

-

Calcination Program: Program the furnace with the following heating profile:

-

Dehydration: Ramp up to 150°C at a rate of 5°C/min and hold for 1 hour to remove the water of hydration.[1]

-

Decomposition: Increase the temperature to 300°C and hold for 2 hours to decompose the nitrate into oxide, releasing nitrogen dioxide and oxygen.[5]

-

Final Calcination: Ramp up to a final temperature of 800°C at a rate of 10°C/min and hold for 2-4 hours to ensure complete conversion and crystallization.[1]

-

Cooling: Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/min).[1]

-

-

Product Recovery: Once cooled, carefully remove the crucible containing the white beryllium oxide powder and store it in a desiccator.[1][3]

Protocol 2: Sintering of BeO Powder into a Dense Ceramic

This protocol describes the process of shaping and sintering the calcined BeO powder to form a dense ceramic body.[1]

Materials and Equipment:

-